![molecular formula C12H10ClF3N2 B5615961 5-(4-chlorophenyl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine](/img/structure/B5615961.png)
5-(4-chlorophenyl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
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Overview
Description
Synthesis Analysis
The synthesis of diazepine derivatives, such as 5-(4-Chlorophenyl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine, involves acid-catalyzed reactions, showcasing the compound's foundational structure and highlighting its potential for further chemical modifications and applications in various fields. For instance, the acid-catalyzed reaction of specific precursors has been used to create a group of compounds with notable anticonvulsant activities, indicating the versatility and potential of diazepine derivatives in medicinal chemistry (Fiakpui et al., 1999).
Molecular Structure Analysis
The molecular structure of diazepine derivatives has been studied extensively, revealing intricate details about their crystalline arrangement and bonding patterns. For example, temperature-dependent studies of closely related compounds have shown how structural changes, such as the ordering of methyl groups, can significantly impact the overall molecular configuration (Dutkiewicz et al., 2012). This insight is crucial for understanding the compound's stability and reactivity.
Chemical Reactions and Properties
Diazepine derivatives participate in various chemical reactions that define their chemical properties and potential applications. Research into their synthesis and characterization has shown that these compounds can undergo reactions leading to the formation of new structures with unique properties, demonstrating the chemical versatility of the diazepine core (Ahumada et al., 2016).
Physical Properties Analysis
The physical properties of diazepine derivatives, such as solubility, melting points, and crystal structure, are influenced by their molecular structure. Studies have provided detailed insights into these aspects, highlighting the importance of molecular configuration on the physical characteristics of these compounds. For instance, the analysis of their vibrational spectroscopic properties offers a deeper understanding of their stability and interactions with other molecules (Kuruvilla et al., 2018).
Chemical Properties Analysis
The chemical properties of 5-(4-Chlorophenyl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine and its derivatives, such as reactivity, electrophilicity, and potential for forming hydrogen bonds, are crucial for their applications in various domains. For example, the examination of supramolecular hydrogen-bonded structures in related compounds underscores the potential for creating complex molecular assemblies, which could be pivotal in developing new materials and pharmaceuticals (Low et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(4-chlorophenyl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF3N2/c13-9-3-1-8(2-4-9)10-7-11(12(14,15)16)18-6-5-17-10/h1-4,7,18H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXMAITUYBZRHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C=C(N1)C(F)(F)F)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine |
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